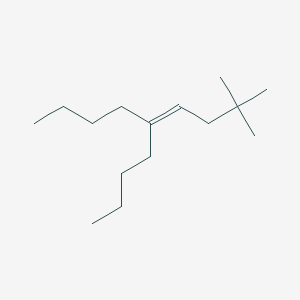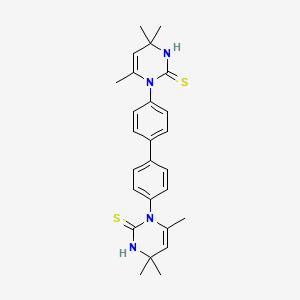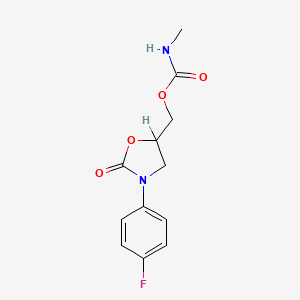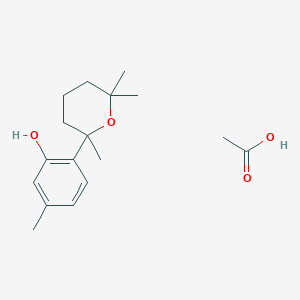![molecular formula C25H52O3 B14491554 2-{Bis[(octan-2-yl)oxy]methoxy}octane CAS No. 65418-91-9](/img/structure/B14491554.png)
2-{Bis[(octan-2-yl)oxy]methoxy}octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bis[(octan-2-yl)oxy]methoxy}octane is a chemical compound with the molecular formula C22H46O3. It is characterized by its unique structure, which includes two octan-2-yloxy groups attached to a central methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[(octan-2-yl)oxy]methoxy}octane typically involves the reaction of octan-2-ol with a suitable methoxy-containing reagent under controlled conditions. One common method involves the use of methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through distillation or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-{Bis[(octan-2-yl)oxy]methoxy}octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: New carbon-heteroatom compounds.
Scientific Research Applications
2-{Bis[(octan-2-yl)oxy]methoxy}octane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-tumor properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{Bis[(octan-2-yl)oxy]methoxy}octane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Butane, 2,2’-[methylenebis(oxy)]bis-: Similar in structure but with shorter alkyl chains.
Methane, di-sec-butoxy-: Contains two butoxy groups instead of octan-2-yloxy groups.
Uniqueness
2-{Bis[(octan-2-yl)oxy]methoxy}octane is unique due to its longer alkyl chains, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it suitable for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
65418-91-9 |
|---|---|
Molecular Formula |
C25H52O3 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-[di(octan-2-yloxy)methoxy]octane |
InChI |
InChI=1S/C25H52O3/c1-7-10-13-16-19-22(4)26-25(27-23(5)20-17-14-11-8-2)28-24(6)21-18-15-12-9-3/h22-25H,7-21H2,1-6H3 |
InChI Key |
RENIOKXNQYTHNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(OC(C)CCCCCC)OC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


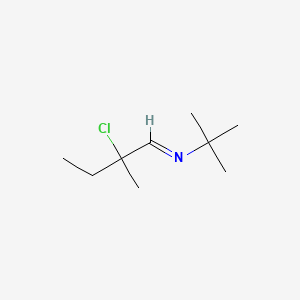
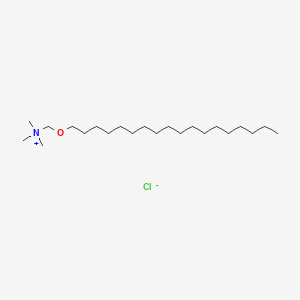
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
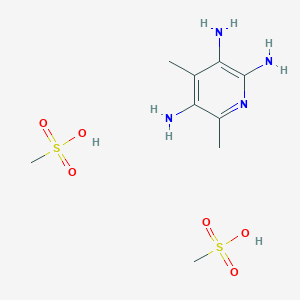


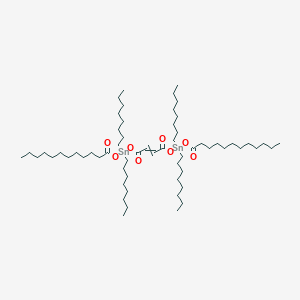
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

